2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole
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Overview
Description
2-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOLE is a complex organic compound that features a pyrazole ring, a thiazole ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOLE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazines, aldehydes, and thioamides. Reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOLE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)-4-[4-(METHANESULFONYL)PHENYL]-1,3-THIAZOLE
- 2-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)-4-[4-(ETHANESULFONYL)PHENYL]-1,3-THIAZOLE
Uniqueness
The uniqueness of 2-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOLE lies in its specific combination of functional groups and structural features, which may confer distinct reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C28H26N4O2S2 |
---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C28H26N4O2S2/c33-36(34,31-17-7-8-18-31)24-15-13-22(14-16-24)26-20-35-28(29-26)32-27(23-11-5-2-6-12-23)19-25(30-32)21-9-3-1-4-10-21/h1-6,9-16,20,27H,7-8,17-19H2 |
InChI Key |
DAGOEDNUJMLCAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)N4C(CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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